N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide is a synthetic compound featuring a 6-fluoro-substituted benzotriazinone core linked via an ethyl group to a propanamide chain terminating in an indole moiety. This structure combines pharmacologically relevant motifs: the benzotriazinone ring is known for enzyme inhibitory properties, while the indole group is associated with diverse biological activities, including receptor modulation and anti-inflammatory effects . The fluorine atom at position 6 likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c21-14-6-7-18-16(11-14)20(28)26(25-24-18)10-9-22-19(27)8-5-13-12-23-17-4-2-1-3-15(13)17/h1-4,6-7,11-12,23H,5,8-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNLCZGXVMMVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzotriazine moiety, an indole group, and an amide functional group. The presence of a fluorine atom enhances its pharmacological properties. The chemical formula is , with a molecular weight of approximately 321.31 g/mol.
Antitumor Activity
Preliminary studies have indicated that the compound may exhibit significant antitumor activity . The mechanism is believed to involve the inhibition of specific tumor cell proliferation pathways. Research has shown that derivatives of benzotriazine compounds often demonstrate cytotoxic effects against various cancer cell lines.
| Compound | Activity | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Antitumor | A549 (lung cancer) | 15.2 |
| Benzotriazine derivative | Antitumor | MCF-7 (breast cancer) | 10.5 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial properties . In vitro studies suggest effectiveness against certain bacterial strains, indicating potential use in treating infections.
| Tested Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 18 | 100 |
| S. aureus | 15 | 100 |
Anti-inflammatory Effects
Research indicates that the compound may have anti-inflammatory effects , possibly through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α.
Case Studies and Research Findings
- Study on Antitumor Activity : A study conducted by Khadra et al. demonstrated that the compound significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value of 15.2 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of similar benzotriazine derivatives, showing zones of inhibition against E. coli and S. aureus .
- Anti-inflammatory Mechanism : In a separate investigation, the compound was shown to reduce levels of IL-6 and TNF-α in vitro, supporting its role in inflammation modulation .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide exhibit significant anticancer properties. The presence of the indole moiety is particularly noteworthy as it is often associated with a variety of biological activities, including anticancer effects. Research has shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, which have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings indicate that compounds with similar structures can inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive functions and may lead to the development of new treatments for cognitive disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers evaluated the anticancer efficacy of a series of compounds related to this compound against multiple cancer cell lines. The results demonstrated that these compounds were able to reduce cell viability significantly and induce apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Mechanism
Another study focused on the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests potential therapeutic applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems and Substituents
The benzotriazinone core in the target compound distinguishes it from carbazole-based analogs like N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (compound 3, ). While both compounds include indole and amide linkages, compound 3’s carbazole core with a 6-chloro substituent is associated with prostaglandin synthetase inhibition, suggesting anti-inflammatory applications .
Chain Length and Amide Linkages
The propanamide chain in the target compound contrasts with the butanamide chain in N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (). Conversely, compounds like N-(3,4-dimethoxyphenethyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide () share the propanamide chain but feature a 3,4-dimethoxyphenethyl group, which could enhance solubility or receptor binding via methoxy interactions .
Substituent Effects
- Fluorine vs. Chlorine : The 6-fluoro substituent in the target compound may offer superior metabolic stability and reduced toxicity compared to the 6-chloro group in compound 3, as fluorine’s electronegativity and small atomic radius often improve pharmacokinetics .
Comparative Data Table
Research Findings and Implications
- Synthetic Methods: The target compound’s synthesis likely employs carbodiimide-mediated amide coupling, as demonstrated for compound 3 (DCC-mediated reaction, ) and benzotriazinone derivatives () .
- Biological Activity : The indole moiety in the target compound and analogs (e.g., –11) suggests roles in targeting tryptophan-dependent enzymes or receptors. For example, 3-(1H-indol-3-yl)-N-(2-oxocyclobutyl)propanamide derivatives () exhibit antibiotic activity via DapE inhibition, implying similar mechanisms for the target compound .
- Physicochemical Properties : The fluorine substituent in the target compound may lower its acid dissociation constant (pKa) compared to chlorine or methoxy groups, influencing solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
